Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol
CAS No.:
Cat. No.: VC16549237
Molecular Formula: C3H7F6N2O+
Molecular Weight: 201.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H7F6N2O+ |
|---|---|
| Molecular Weight | 201.09 g/mol |
| IUPAC Name | azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol |
| Standard InChI | InChI=1S/C3H3F6NO.H3N/c4-2(5,6)1(10,11)3(7,8)9;/h11H,10H2;1H3/p+1 |
| Standard InChI Key | GTAZURUSXMFQDX-UHFFFAOYSA-O |
| Canonical SMILES | C(C(F)(F)F)(C(F)(F)F)(N)O.[NH4+] |
Introduction
Chemical Structure and Properties
Molecular Structure
The compound consists of a central carbon atom bonded to:
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Amino group (-NH₂)
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Hydroxyl group (-O⁻), deprotonated and paired with an ammonium cation (NH₄⁺)
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Two trifluoromethyl groups (-CF₃)
Molecular Formula: C₃H₇F₆N₂O⁺
Molecular Weight: 201.09 g/mol .
Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 65–67°C | |
| Boiling Point | 202.9°C (predicted) | |
| Density | 1.633 g/cm³ | |
| pKa | 8.60 | |
| Solubility | Polar solvents (e.g., water) |
The compound’s high density and moderate pKa reflect the influence of fluorine atoms, which enhance electronegativity and hydrophobicity .
Synthesis and Industrial Production
Synthesis Methods
The parent compound, 2-aminohexafluoropropan-2-ol, is synthesized via nucleophilic addition of ammonia to hexafluoroacetone :
The ammonium salt forms through deprotonation of the hydroxyl group in the presence of ammonium ions . Industrial-scale production employs:
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Continuous flow reactors for precise temperature control.
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Purification techniques: Distillation and crystallization to achieve >95% purity.
Key Industrial Parameters
| Parameter | Detail |
|---|---|
| Yield | 70–85% (optimized conditions) |
| Catalysts | None (amine-mediated reaction) |
| Solvents | Water, acetonitrile, or dioxane |
Chemical Reactivity and Applications
Reactivity Profile
The compound participates in diverse reactions:
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Oxidation: Forms nitro or carbonyl derivatives using H₂O₂ or KMnO₄.
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Reduction: LiAlH₄ converts the amino group to amines.
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Substitution: Halogenation at the amino group with Cl₂ or Br₂.
Applications
| Field | Use Case | Mechanism |
|---|---|---|
| Organic Synthesis | Fluorinated building block | Stabilizes carbocations |
| Pharmaceuticals | Drug candidate modification | Enhances metabolic stability |
| Materials Science | Ionic liquids, coatings | Improves thermal resistance |
Biological Activity and Research Findings
Reported Activities
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Anti-inflammatory Effects: Derivatives inhibit COX-2 and reduce TNF-α in murine models.
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Neuroprotection: At 10 µM, reduces oxidative stress in neuronal cells by 40%.
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Adenosine Receptor Binding: Ki = 12 nM for A₂A receptors, suggesting CNS applications.
Recent Studies
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